5-Chloro-7-azaindole: A Core Scaffold in Modern Drug Discovery
5-Chloro-7-azaindole: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-7-azaindole, a halogenated derivative of 7-azaindole (B17877), has emerged as a privileged scaffold in medicinal chemistry and material science. Its unique electronic properties and structural features make it a crucial building block in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 5-Chloro-7-azaindole, with a focus on its role in the development of targeted therapeutics.
Chemical Structure and Identification
5-Chloro-7-azaindole, with the IUPAC name 5-chloro-1H-pyrrolo[2,3-b]pyridine , is a bicyclic heterocyclic compound. Its structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 5-position of the bicyclic system.
Table 1: Chemical Identification of 5-Chloro-7-azaindole
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine |
| Synonyms | 5-Chloro-7-azaindole |
| CAS Number | 866546-07-8[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1] |
| SMILES | Clc1cnc2[nH]ccc2c1 |
| InChI Key | MFZQJIKENSPRSJ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 5-Chloro-7-azaindole are crucial for its handling, reactivity, and role as a pharmaceutical intermediate.
Table 2: Physicochemical Properties of 5-Chloro-7-azaindole
| Property | Value |
| Appearance | Light yellow or white to off-white crystalline powder.[1] |
| Melting Point | 161-162 °C |
| Boiling Point | 290.5 °C at 760 mmHg |
| Solubility | Soluble in DMSO (100 mg/mL). Sparingly soluble in water. |
| Predicted pKa | 12.97 ± 0.40 |
Synthesis of 5-Chloro-7-azaindole
Several synthetic routes to 5-Chloro-7-azaindole have been reported, with the Fischer indole (B1671886) synthesis being a common and adaptable method.
General Synthesis Workflow: Fischer Indole Synthesis
The Fischer indole synthesis provides a versatile method for the preparation of indole and azaindole scaffolds. The general workflow for the synthesis of 5-Chloro-7-azaindole via this method is outlined below.
Fischer Indole Synthesis Workflow for 5-Chloro-7-azaindole.
Experimental Protocol: Fischer Indole Synthesis
A simple and effective method for the synthesis of substituted 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[2]
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Hydrazone Formation: (2-Hydrazinyl-5-chloropyridine) is reacted with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically carried out at room temperature or with gentle heating.
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Cyclization: The isolated hydrazone is then added to polyphosphoric acid at an elevated temperature (e.g., 120-180 °C). The acidic conditions and high temperature promote the[3][3]-sigmatropic rearrangement and subsequent cyclization.
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Work-up: After the reaction is complete, the mixture is cooled and carefully poured into ice-water. The solution is then neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.
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Purification: The crude 5-Chloro-7-azaindole is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetonitrile) or by column chromatography.
Spectroscopic and Crystallographic Data
The structural characterization of 5-Chloro-7-azaindole is accomplished through various spectroscopic techniques and X-ray crystallography.
Table 3: Spectroscopic and Crystallographic Data for 5-Chloro-7-azaindole
| Data Type | Description |
| ¹H NMR | Expected signals include resonances for the pyrrole and pyridine protons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen. |
| ¹³C NMR | Expected signals for the seven carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the pyrrole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretching, and C=C and C=N stretching vibrations of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 152, with a characteristic isotopic pattern (M+2) at m/z 154 due to the presence of the ³⁷Cl isotope. |
| X-ray Crystallography | A single-crystal X-ray analysis of 5-chloro-7-azaindole has revealed that in the solid state, the molecules form dimers through strong intermolecular N-H···N hydrogen bonds. |
Applications in Drug Discovery
5-Chloro-7-azaindole is a highly valued building block in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. The chlorine atom at the 5-position can be used to modulate the electronic properties and steric interactions within the binding pocket, often enhancing potency and selectivity.
Role in Vemurafenib (BRAF Inhibitor)
A prominent example of the application of the 5-chloro-7-azaindole scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutant protein, which is a key driver in many cases of metastatic melanoma.[4] The 7-azaindole core of Vemurafenib is crucial for its interaction with the kinase hinge region.
Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway
Vemurafenib and other kinase inhibitors derived from the 7-azaindole scaffold target key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
